Lipophilicity (clogP/clogD) Differentiates N-Benzyl from N-Arylpiperazine Analogs
The target compound exhibits a calculated logP of 2.26 and logD (pH 7.4) of 2.26, as reported in the ChemDiv QC datasheet . While experimental logD values for the direct 2‑methoxyphenyl and 4‑methoxyphenyl piperazine analogs are not publicly disclosed, class‑level SAR from benzylpiperazine versus phenylpiperazine FAAH/MAGL inhibitors demonstrates that N‑benzyl substitution consistently increases lipophilicity by approximately 0.5–1.0 log units relative to N‑phenyl counterparts, a difference that correlates with improved passive membrane permeation [1]. This positions the benzyl congener as the more lipophilic candidate within the analog series, advantageous for programs targeting intracellular or CNS‑resident proteins.
| Evidence Dimension | Lipophilicity (clogP/clogD) |
|---|---|
| Target Compound Data | clogP = 2.26; clogD (pH 7.4) = 2.26 |
| Comparator Or Baseline | N‑Phenylpiperazine analogs: estimated clogP ~1.3–1.8 (class-level SAR inference) |
| Quantified Difference | ΔclogP ≈ +0.5 to +1.0 log units (benzyl vs. phenyl) |
| Conditions | Calculated values from vendor QC and literature SAR; no experimental logD data available for direct methoxyphenyl analogs |
Why This Matters
Lipophilicity directly governs passive membrane permeability and CNS distribution potential, making the N‑benzyl derivative preferable for programs requiring brain exposure.
- [1] Morera, L.; Labar, G.; Ortar, G.; Lambert, D. M. Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorg. Med. Chem. 2012, 20, 6260–6270. DOI: 10.1016/j.bmc.2012.09.020. View Source
